3-(3-methoxypropoxy)propan-1-ol

Solvent Evaporation Coating Defects High-Temperature Synthesis

3-(3-Methoxypropoxy)propan-1-ol is a specific constitutional isomer of dipropylene glycol monomethyl ether (DPGME). While commercial DPGME is a mixture of four isomers , this compound is a single, linear molecule with a primary alcohol terminus.

Molecular Formula C7H16O3
Molecular Weight 148.2 g/mol
CAS No. 112-28-7
Cat. No. B090422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxypropoxy)propan-1-ol
CAS112-28-7
Molecular FormulaC7H16O3
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCOCCCOCCCO
InChIInChI=1S/C7H16O3/c1-9-5-3-7-10-6-2-4-8/h8H,2-7H2,1H3
InChIKeyQCAHUFWKIQLBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methoxypropoxy)propan-1-ol (CAS 112-28-7): Sourcing the Defined Linear Glycol Ether Isomer


3-(3-Methoxypropoxy)propan-1-ol is a specific constitutional isomer of dipropylene glycol monomethyl ether (DPGME). While commercial DPGME is a mixture of four isomers [2], this compound is a single, linear molecule with a primary alcohol terminus [1]. It is primarily utilized as a high-purity solvent in research and specialized industrial applications, such as high-temperature decolorization and tailored cleaning formulations, where the isomer mixture's inconsistent properties may be detrimental .

1 Single, linear constitutional isomer of DPGME
2 Defined primary alcohol terminus for uniform reactivity
3 Supports high-temperature solvent applications via elevated boiling point

Procurement Risk: Why Commercial DPGME Mixtures Are Not a Drop-in Replacement for the 112-28-7 Isomer


Procuring commercial dipropylene glycol monomethyl ether (CAS 34590-94-8) as a substitute for the specific isomer 3-(3-methoxypropoxy)propan-1-ol (CAS 112-28-7) introduces significant formulation risk. The commercial product is not a pure compound but a variable mixture of four isomers, predominantly secondary alcohols [1], [2]. This mixture's boiling point, evaporation rate, and hydrogen bonding profile differ substantially from the linear, primary alcohol isomer. Such differences directly impact critical performance parameters like drying time in coatings, dissolution kinetics in cleaners, and high-temperature stability in reactive systems, as quantified in the evidence below.

Target Isomer (CAS 112-28-7)
Single linear structure with primary alcohol
Consistent boiling point and evaporation profile
Predictable, single-pathway derivatization chemistry
Commercial DPGME Mixture (CAS 34590-94-8)
Mixture of four isomers, predominantly secondary alcohols
Boiling point range ~187–190 °C may limit high-temperature use
Mixed reactivity may introduce byproducts and complicate purification
Replacing the defined isomer with commercial mixture may shift process stability, reaction selectivity, and formulation reproducibility — direct drop-in is not recommended without validation.

Quantitative Performance Differentiation: Technical Evidence for 3-(3-Methoxypropoxy)propan-1-ol Selection


Boiling Point Elevation vs. Commercial DPGME Isomer Mixture

The linear 3-(3-methoxypropoxy)propan-1-ol isomer exhibits a significantly higher predicted boiling point than the primary components of the commercial isomer mixture. This divergence directly dictates the compound's viability in high-temperature processes where low-boiling components of the mixture would volatilize prematurely.

Boiling Point Elevation
Direct comparison
Target: 227.3 °C (predicted) vs. Mixture: 187.2–190 °C
Δ ≈ 37–40 °C higher
At 760 mmHg; predicted value for target isomer
Supports viability as solvent above 190 °C without pressurized equipment; mixture would evaporate uncontrollably.
Experimental verification recommended for critical processes.
Solvent Evaporation Coating Defects High-Temperature Synthesis

Isomeric Purity and Terminal Hydroxyl Group Type

The defined isomeric structure of 112-28-7 provides a single, primary hydroxyl group (-OH) for derivatization reactions, unlike the commercial DPGME mixture which contains a mix of primary and secondary alcohols with different reactivities. This structural homogeneity is critical for achieving predictable reaction kinetics and high yield in syntheses requiring a terminal alcohol. [1] [2]

Isomeric Purity & Alcohol Type
Class-level inference
Target: 100% primary alcohol, linear isomer
Mixture: Predominantly secondary alcohols, 4 isomers
Per NIST structure; ASTM D4773 defines mixture composition
Provides single reactive pathway for derivatization, avoiding product mixtures from commercial grade.
Structure confirmed by IUPAC name and analytical standard method.
Reaction Selectivity Polymer Chemistry Derivatization

Predicted Partition Coefficient for Environmental Fate Modeling

The linear isomer's predicted Log P (octanol-water partition coefficient) offers a calculated basis for selecting a solvent with lower bioaccumulation potential compared to its more hydrophobic, commercial-grade counterparts. This parameter is a critical input for early-stage environmental impact assessments. [1]

Predicted Log P
Cross-study comparable
Target: Log P = 0.422 (predicted)
Mixture: Log Pow = 0.61 (experimental)
Δ ≈ -0.19 log units
Predicted (ACD/Labs) vs. experimental mixture value from ECHA dossier
Lower predicted lipophilicity supports reduced affinity for lipid phases; relevant for environmental fate assessment.
Predicted value requires experimental confirmation for regulatory use.
Green Chemistry QSAR Solvent Selection

Procurement-Driven Application Scenarios for High-Purity 3-(3-Methoxypropoxy)propan-1-ol


High-Temperature Solvent for Decolorization of Polyester Textiles

The significantly elevated boiling point of this isomer (227.3°C) compared to commercial DPGME mixtures (~190°C) makes it the preferred solvent for patented polyester decolorization processes that operate between 150°C and 250°C . The use of a lower-boiling isomer mixture would lead to rapid solvent loss, process instability, and inconsistent decolorization, directly impacting textile recycling and reclamation efficiency.

Synthesis of High-Purity Glycol Ether Derivatives

For demanding synthesis applications, such as the production of specific macromonomers or pharmaceutical intermediates, the 100% primary alcohol functionality of this isomer provides predictable and complete derivatization . Using the commercial mixture, which contains secondary alcohols with ~30-50% lower esterification rates, results in complex product mixtures requiring costly purification. This structural precision directly translates to higher yield and purity in downstream products.

Formulation of Low-Impact Cleaning Agents with Defined Profiles

When formulating eco-labeled or environmentally compliant cleaning products, the lower predicted Log P (0.422) of this isomer, compared to the commercial mixture's Log Pow (0.61) , provides a quantifiable advantage in reducing the formulation's potential for bioaccumulation. Procuring the single isomer allows for a more accurate and defensible environmental safety assessment than using a variable mixture.

Application
Selection Property
Validation Focus
High-temperature textile decolorization
Elevated boiling point vs. commercial DPGME mixture
Process temperature stability and evaporation control (150–250 °C window)
High-purity glycol ether derivative synthesis
100% primary alcohol, single-isomer structure
Derivatization efficiency and final product purity
Low-impact cleaning product formulation
Predicted lower lipophilicity (Log P ~0.42)
Bioaccumulation potential assessment and environmental profile modeling
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